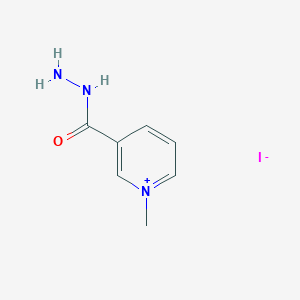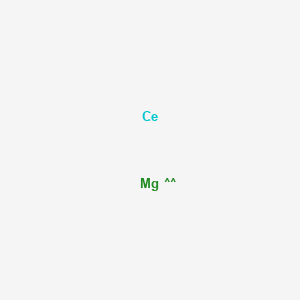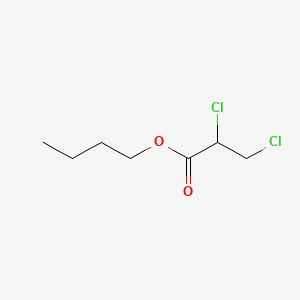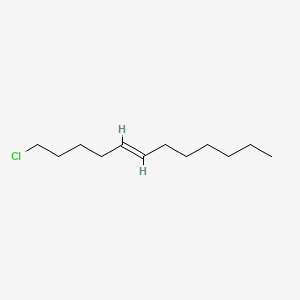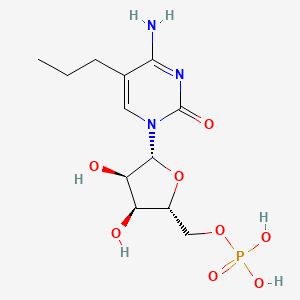
5-n-Propylcytidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-n-Propylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a propyl group attached to the nitrogen at the 5-position and a phosphate group attached to the 5’-carbon of the ribose sugar This compound is a derivative of cytidine monophosphate, which is a fundamental building block of ribonucleic acid (RNA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 5’-monophosphate can be achieved through chemical or enzymatic phosphorylation of the corresponding nucleoside. One common method involves the use of nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, which catalyze the phosphorylation of nucleosides using adenosine triphosphate or guanosine triphosphate as phosphate donors . The reaction conditions typically include a buffered aqueous solution at a mild temperature (e.g., 30°C) to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 5’-monophosphate may involve large-scale enzymatic synthesis using bioreactors. The process can be optimized by employing a GTP regeneration system using acetate kinase from Escherichia coli to maintain a continuous supply of phosphate donors . This approach allows for high-yield production of the compound under environmentally friendly conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-n-Propylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Phosphorylation: The compound can be further phosphorylated to form diphosphate and triphosphate derivatives.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding nucleoside.
Substitution: The propyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Adenosine triphosphate or guanosine triphosphate as phosphate donors, nucleoside kinases as catalysts, buffered aqueous solution at 30°C.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific phosphatases.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethyl sulfoxide), and mild temperatures.
Major Products Formed
Phosphorylation: 5-n-Propylcytidine diphosphate, 5-n-Propylcytidine triphosphate.
Hydrolysis: 5-n-Propylcytidine.
Substitution: Various 5-substituted cytidine derivatives.
Applications De Recherche Scientifique
5-n-Propylcytidine 5’-monophosphate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of modified nucleotides and oligonucleotides.
Biology: Serves as a substrate or inhibitor for enzymes involved in nucleotide metabolism and RNA synthesis.
Industry: Utilized in the production of nucleic acid-based probes and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5-n-Propylcytidine 5’-monophosphate involves its incorporation into RNA or DNA by polymerases, leading to the disruption of nucleic acid synthesis. The propyl group modification can enhance the compound’s binding affinity to specific enzymes or molecular targets, thereby increasing its efficacy as an inhibitor or substrate . The compound may also interact with kinases and other enzymes involved in nucleotide metabolism, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-monophosphate: The unmodified parent compound used as a monomer in RNA synthesis.
Deoxycytidine 5’-monophosphate: A deoxyribonucleotide involved in DNA synthesis.
5-Fluorocytidine 5’-monophosphate: A modified nucleotide with a fluorine atom at the 5-position, used in anticancer therapies.
Uniqueness
5-n-Propylcytidine 5’-monophosphate is unique due to the presence of the propyl group at the 5-position, which can alter its chemical properties and biological activity. This modification can enhance the compound’s stability, binding affinity, and specificity for certain enzymes or molecular targets, making it a valuable tool in research and therapeutic applications .
Propriétés
Numéro CAS |
117309-83-8 |
|---|---|
Formule moléculaire |
C12H20N3O8P |
Poids moléculaire |
365.28 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O8P/c1-2-3-6-4-15(12(18)14-10(6)13)11-9(17)8(16)7(23-11)5-22-24(19,20)21/h4,7-9,11,16-17H,2-3,5H2,1H3,(H2,13,14,18)(H2,19,20,21)/t7-,8-,9-,11-/m1/s1 |
Clé InChI |
DKEKQUGVBFJAGT-TURQNECASA-N |
SMILES isomérique |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
CCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


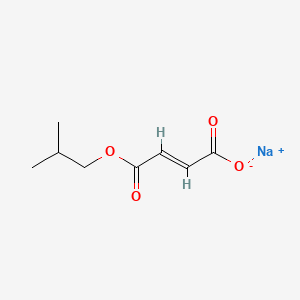
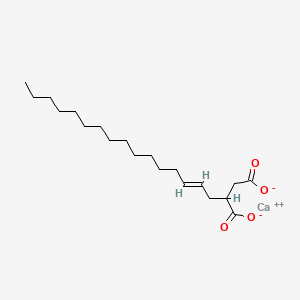
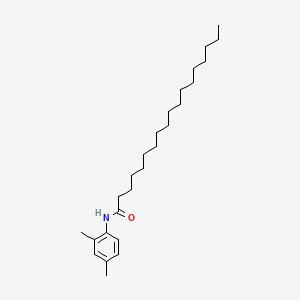
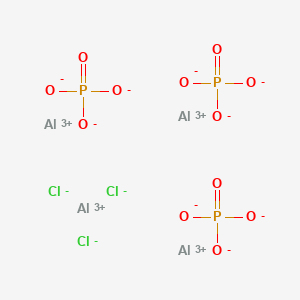

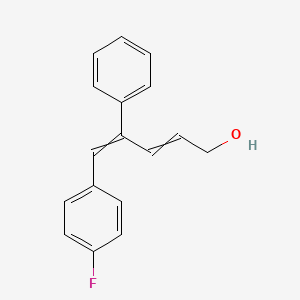

![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
